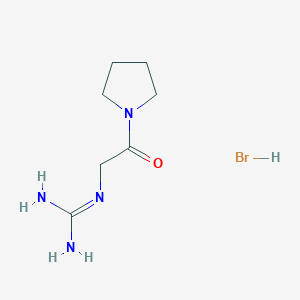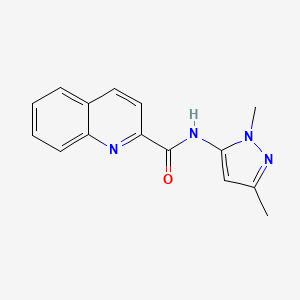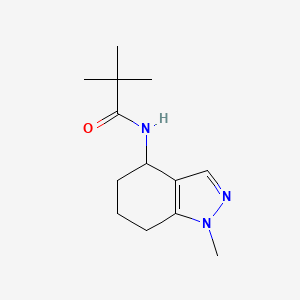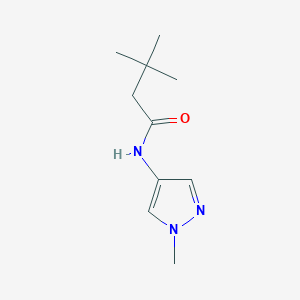
2-(2-Oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide, also known as PEPA, is a potent and selective agonist for the AMPA subtype of glutamate receptors. It is widely used in scientific research to study the mechanisms of synaptic plasticity, learning, and memory.
Mécanisme D'action
2-(2-Oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide acts as a selective agonist for the AMPA subtype of glutamate receptors. It binds to the receptor and causes the channel to open, allowing for the influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of intracellular signaling pathways that lead to changes in synaptic strength and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to enhance LTP, a process that is critical for learning and memory. It has also been shown to increase the number of AMPA receptors on the cell surface, which can lead to increased synaptic strength. In addition, this compound has been shown to increase the release of dopamine in the nucleus accumbens, a brain region involved in reward and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide is a potent and selective agonist for the AMPA subtype of glutamate receptors, making it a valuable tool for studying the mechanisms of synaptic plasticity, learning, and memory. However, it is important to note that this compound is not selective for a specific subunit of the AMPA receptor, which can complicate data interpretation. In addition, the effects of this compound can vary depending on the experimental conditions, such as the concentration and duration of exposure.
Orientations Futures
There are many future directions for research on 2-(2-Oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide. One area of interest is the development of more selective agonists for specific subunits of the AMPA receptor. This could help to clarify the role of specific subunits in synaptic plasticity and other physiological processes. Another area of interest is the use of this compound in the development of new treatments for neurological disorders, such as drug addiction and depression. Finally, further research is needed to fully understand the mechanisms of action of this compound and its effects on synaptic plasticity and learning and memory.
Méthodes De Synthèse
2-(2-Oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide can be synthesized using a multi-step synthetic route. The first step involves the reaction of pyrrolidine with ethyl chloroacetate to form ethyl 2-pyrrolidineacetate. This intermediate is then reacted with guanidine hydrochloride to form 2-(2-oxo-2-pyrrolidin-1-ylethyl)guanidine. The hydrobromide salt of this compound can be obtained by reacting 2-(2-oxo-2-pyrrolidin-1-ylethyl)guanidine with hydrobromic acid.
Applications De Recherche Scientifique
2-(2-Oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide is widely used in scientific research to study the mechanisms of synaptic plasticity, learning, and memory. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, a brain region critical for learning and memory. This compound has also been shown to enhance spatial learning and memory in rodents. In addition, this compound has been used to study the role of AMPA receptors in drug addiction, depression, and other neurological disorders.
Propriétés
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)guanidine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O.BrH/c8-7(9)10-5-6(12)11-3-1-2-4-11;/h1-5H2,(H4,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQSICKBSOGRTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN=C(N)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B7558973.png)

![N-[2-(Cyclopentylcarbonyl)phenyl]acetamide](/img/structure/B7558991.png)



![2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]-N-phenylacetamide](/img/structure/B7559016.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7559029.png)
![N-[4-(dimethylamino)-2-methylphenyl]-2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7559032.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7559039.png)
![2-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]methyl]indolizine-1-carbonitrile](/img/structure/B7559047.png)